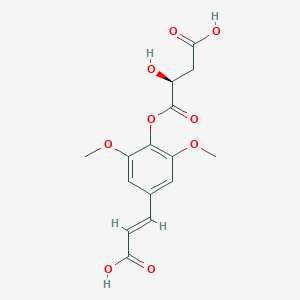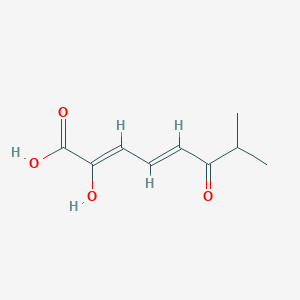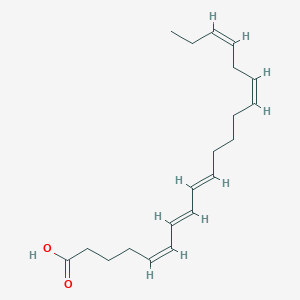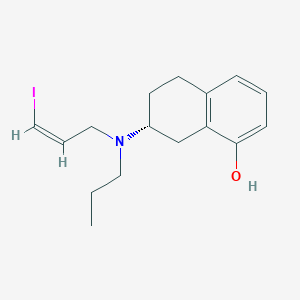
7-trans-OH-PIPAT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-trans-OH-PIPAT involves several steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydronaphthalene core: This can be achieved through a series of cyclization reactions.
Introduction of the propylamino group: This step typically involves nucleophilic substitution reactions.
Iodination: The introduction of the iodine atom is a crucial step, often achieved through electrophilic iodination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-trans-OH-PIPAT can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and the iodine substituent can be reduced under appropriate conditions.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the iodine atom could yield a variety of substituted derivatives.
Scientific Research Applications
7-trans-OH-PIPAT has several scientific research applications:
Chemistry: It is used as a ligand in studies of receptor-ligand interactions.
Biology: It is used to study the distribution and function of dopamine receptors in the brain.
Mechanism of Action
7-trans-OH-PIPAT exerts its effects primarily through its interaction with dopamine receptors. It binds to the dopamine D3 receptor with high affinity, modulating the receptor’s activity. This interaction can influence various signaling pathways within the cell, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
7-OH-DPAT: 7-hydroxy-2-N,N-(di-n-propyl)aminotetralin
8-OH-DPAT: 8-hydroxy-2-N,N-(di-n-propyl)aminotetralin
NCQ298: S(-)-3-iodo-N-[(1’-ethyl-2’-pyrrolidinyl)methyl]-2-hydroxy-5,6-dimethoxybenzamide
Uniqueness
7-trans-OH-PIPAT is unique due to its high specificity and affinity for the dopamine D3 receptor. This makes it particularly valuable in research focused on this receptor subtype, distinguishing it from other similar compounds that may have broader or less specific activity .
Properties
Molecular Formula |
C16H22INO |
|---|---|
Molecular Weight |
371.26 g/mol |
IUPAC Name |
(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4-/t14-/m1/s1 |
InChI Key |
QBXHUZJZYDSLRH-RXTQTKKPSA-N |
Isomeric SMILES |
CCCN(C/C=C\I)[C@@H]1CCC2=C(C1)C(=CC=C2)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |
Synonyms |
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer 8-OH-PIPAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


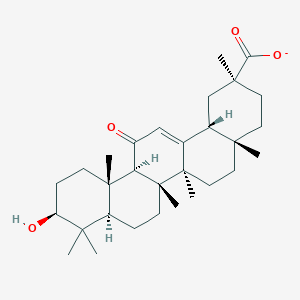
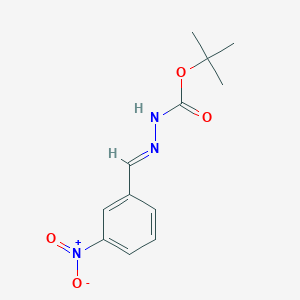
![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)


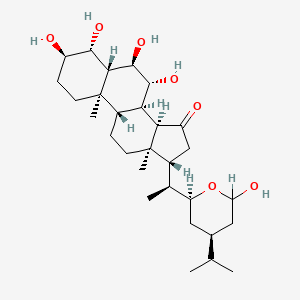
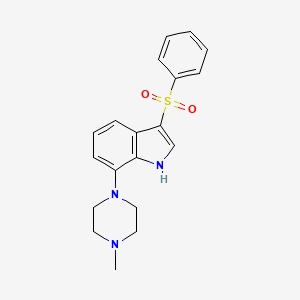
![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)
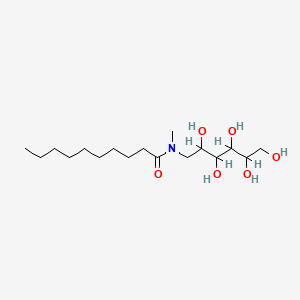
![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)
